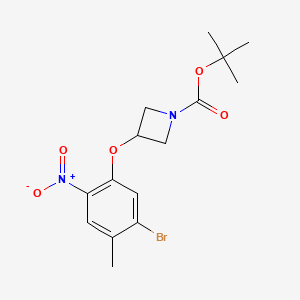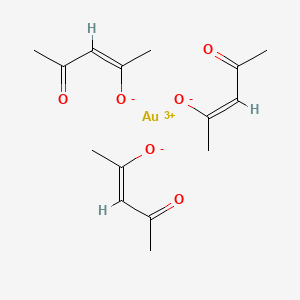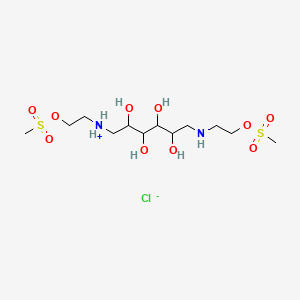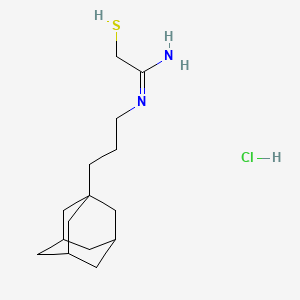![molecular formula C16H18F3NO3 B13733640 5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one CAS No. 136410-08-7](/img/structure/B13733640.png)
5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one is a chemical compound with the molecular formula C16H18F3NO3 It is known for its unique structure, which includes a pyrrolidinone ring substituted with a butoxy group and a trifluoromethylbenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Butoxy Group: The butoxy group is introduced via an alkylation reaction using butyl bromide or a similar reagent.
Attachment of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is attached through an acylation reaction using 3-(trifluoromethyl)benzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The pyrrolidinone ring may interact with enzymes or receptors, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one: The compound itself.
5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-thione: A similar compound with a sulfur atom replacing the oxygen in the pyrrolidinone ring.
5-Butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-amine: A compound with an amine group instead of the carbonyl group in the pyrrolidinone ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for its ability to enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
特性
CAS番号 |
136410-08-7 |
|---|---|
分子式 |
C16H18F3NO3 |
分子量 |
329.31 g/mol |
IUPAC名 |
5-butoxy-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H18F3NO3/c1-2-3-9-23-14-8-7-13(21)20(14)15(22)11-5-4-6-12(10-11)16(17,18)19/h4-6,10,14H,2-3,7-9H2,1H3 |
InChIキー |
NRPSDTLAHJVKTA-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1CCC(=O)N1C(=O)C2=CC(=CC=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Hydroquinone, bis[bis(1-aziridinyl)phosphinate]](/img/structure/B13733572.png)




![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]propanoic acid](/img/structure/B13733589.png)

![(2S)-5-[carbamimidoyl-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]amino]-2-(phenylmethoxycarbonylamino)pentanoate;cyclohexylazanium](/img/structure/B13733596.png)


